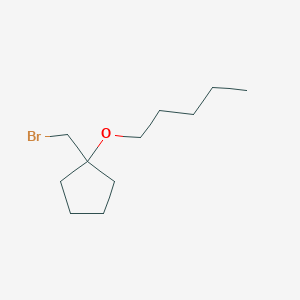

1-(Bromomethyl)-1-(pentyloxy)cyclopentane

Beschreibung

1-(Bromomethyl)-1-(pentyloxy)cyclopentane (C${11}$H${21}$BrO) is a brominated cyclopentane derivative featuring a pentyloxy (C$5$H${11}$O) substituent and a bromomethyl (-CH$_2$Br) group on the same carbon atom. The bromomethyl group serves as a reactive site for nucleophilic substitution or elimination reactions, while the pentyloxy chain modulates solubility and steric effects .

Eigenschaften

Molekularformel |

C11H21BrO |

|---|---|

Molekulargewicht |

249.19 g/mol |

IUPAC-Name |

1-(bromomethyl)-1-pentoxycyclopentane |

InChI |

InChI=1S/C11H21BrO/c1-2-3-6-9-13-11(10-12)7-4-5-8-11/h2-10H2,1H3 |

InChI-Schlüssel |

RKDMLEAMWBAEKR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCOC1(CCCC1)CBr |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

1-(Bromomethyl)-1-(hexyloxy)cyclopentane

- Molecular Formula : C${12}$H${23}$BrO

- Key Differences: The hexyloxy group (C$6$H${13}$O) extends the alkyl chain by one carbon compared to the pentyloxy group. This increases molecular weight (263.219 g/mol vs.

- Synthesis : Prepared via similar etherification strategies, but longer alkyl chains may require optimized reaction conditions to avoid steric hindrance during substitution.

- Applications : Likely used in surfactant research or lipid-based drug delivery systems due to its amphiphilic nature.

1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane

- Molecular Formula : C${12}$H${23}$BrO

- Key Differences: The substituent is a branched 1,3-dimethylbutoxy group, introducing steric hindrance. Branching reduces crystallinity compared to linear analogs, which may improve solubility in non-polar solvents .

- Reactivity : Steric effects could slow nucleophilic substitution at the bromomethyl site but enhance selectivity in coupling reactions.

- Applications: Potential use in asymmetric catalysis or as a chiral building block in medicinal chemistry.

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane

- Molecular Formula : C$7$H${10}$BrF$_3$

- Key Differences : Replacement of the pentyloxy group with a trifluoromethyl (-CF$_3$) group introduces strong electron-withdrawing effects. This stabilizes adjacent charges and increases metabolic stability, making it suitable for pharmaceutical applications .

- Physical Properties : Lower molecular weight (231.05 g/mol) and higher polarity compared to the pentyloxy analog.

- Applications : Used in the synthesis of fluorinated bioactive molecules, such as enzyme inhibitors or agrochemicals.

1-(Bromomethyl)-1-(methoxymethyl)cyclopentane

- Molecular Formula : C$8$H${15}$BrO

- Key Differences : The methoxymethyl (-CH$2$OCH$3$) group is smaller and more polar than pentyloxy. This increases water solubility but reduces thermal stability .

- Reactivity : The ether linkage may participate in hydrogen bonding, influencing reaction pathways in nucleophilic substitutions.

- Applications : Useful in polymer chemistry as a crosslinking agent or in the preparation of dendritic structures.

Methyl 1-Bromocyclopentane-1-carboxylate

- Molecular Formula : C$8$H${11}$BrO$_2$

- Key Differences : Incorporates a carboxylate ester (-COOCH$_3$) instead of an ether. The electron-withdrawing ester group activates the bromomethyl site for nucleophilic attack, enhancing reactivity in substitution reactions .

- Applications : Intermediate in the synthesis of cyclopentane-based prostaglandins or β-lactam antibiotics.

Structural and Property Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |

|---|---|---|---|---|

| 1-(Bromomethyl)-1-(pentyloxy)cyclopentane | C${11}$H${21}$BrO | ~247.19 | Linear pentyloxy | Moderate lipophilicity, reactive Br site |

| 1-(Bromomethyl)-1-(hexyloxy)cyclopentane | C${12}$H${23}$BrO | 263.219 | Linear hexyloxy | Higher lipophilicity, surfactant potential |

| 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane | C${12}$H${23}$BrO | 263.21 | Branched 1,3-dimethylbutoxy | Enhanced solubility in non-polar solvents |

| 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane | C$7$H${10}$BrF$_3$ | 231.05 | Trifluoromethyl | High metabolic stability, electron-withdrawing |

| 1-(Bromomethyl)-1-(methoxymethyl)cyclopentane | C$8$H${15}$BrO | 207.11 | Methoxymethyl | Polar, hydrogen-bonding capability |

| Methyl 1-bromocyclopentane-1-carboxylate | C$8$H${11}$BrO$_2$ | 219.08 | Carboxylate ester | High reactivity in nucleophilic substitutions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.